![molecular formula C19H19N3O3S B2982159 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865160-83-4](/img/structure/B2982159.png)

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

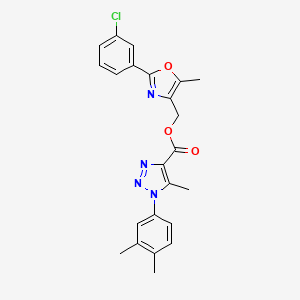

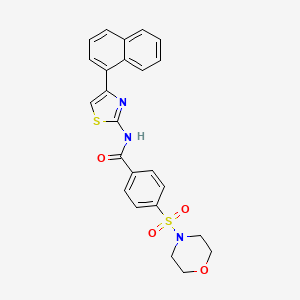

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

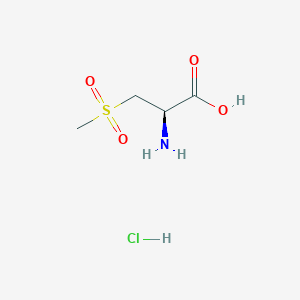

The molecular formula of “N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” is C20H21N3O3S . The average mass is 383.464 Da and the mono-isotopic mass is 383.130371 Da .Chemical Reactions Analysis

The in vitro antioxidant activity of all the synthesized benzamide compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 383.47.Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research has shown the importance of structure-activity relationships in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. For instance, modifications to the benzothiazole ring have been investigated to improve metabolic stability, highlighting the critical role of chemical structure in pharmacological efficacy and the metabolic profile of compounds (Stec et al., 2011).

Antioxidant Activity

The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have demonstrated that certain benzothiazole derivatives exhibit moderate to significant radical scavenging activity. This suggests their potential utility in designing biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Protein Tyrosine Phosphatase 1B Inhibition

A series of tetrazole acetamide derivatives, including benzothiazole analogues, have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. Among them, specific benzothiazole derivatives showed significant inhibition, suggesting their potential as prototypes for novel non-carboxylic inhibitors of PTP1B with antidiabetic properties (Maheshwari et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs have shed light on their potential interactions with biological targets, such as Cyclooxygenase 1 (COX1). Additionally, their photovoltaic efficiency modeling suggests their potential application in dye-sensitized solar cells (DSSCs), demonstrating the diverse applications of benzothiazole derivatives beyond traditional pharmacology (Mary et al., 2020).

Antimicrobial and Antitumor Activity

Novel benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies reveal that benzothiazole-based compounds can serve as potent agents against a variety of microbial strains and tumor cell lines, underscoring their therapeutic potential in treating infectious diseases and cancer (Incerti et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13(23)20-15-8-9-16-17(12-15)26-19(22(16)10-11-25-2)21-18(24)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPARUJWQORSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)

![3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982085.png)

![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)